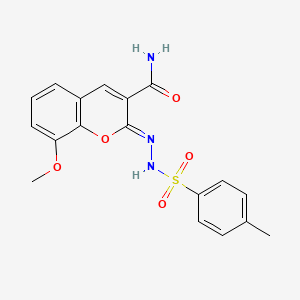

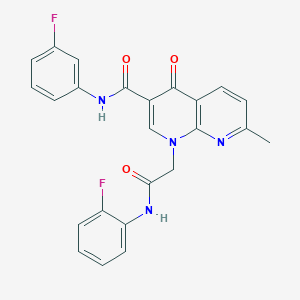

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of tosylhydrazones . Tosylhydrazones are often used in organic synthesis due to their ability to act as precursors to diazo compounds .

Synthesis Analysis

While specific synthesis information for “(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide” was not found, there is a general method for the synthesis of tosylhydrazono derivatives. This involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .Molecular Structure Analysis

The molecular structure of tosylhydrazono derivatives has been confirmed by spectroscopic data as well as single-crystal X-ray analyses .Chemical Reactions Analysis

The mechanism of nucleophilic addition and the role of electronic factors in the formation of tosylhydrazono derivatives have been discussed .Scientific Research Applications

Drug Delivery Systems

(2Z)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide: (let’s call it HMS1621P18 for brevity) can serve as a promising candidate for drug delivery systems. Here’s why:

- Metal–Organic Supercontainers (MOSCs) : These coordination cages, based on sulfonylcalix4arenes, exhibit well-defined multi-pore architectures with an endo cavity and multiple exo cavities. MOSCs efficiently encapsulate guest molecules, making them suitable for drug delivery . For instance, after loading the drug 4-octyl itaconate (4-OI) inside the endo and exo cavities, 4-OI@Zn-NH-pyr acts as a synergistic therapeutic system for inflammatory macrophages and osteoclasts. Its unique properties, including good solubility and ultrasmall molecular size (<3 nm), allow safe excretion from the body through the kidneys .

Antioxidant Activity

Research has shown that derivatives of HMS1621P18 exhibit antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. Further studies are needed to explore their potential in preventing oxidative stress-related diseases .

Antibacterial Properties

HMS1621P18 derivatives have demonstrated antibacterial activity. Their synthesis involves reactions with N-(benzenesulfonyl)cyanamide potassium salts and appropriate mercaptoheterocycles. Investigating their efficacy against specific bacterial strains could lead to novel antibacterial agents .

Supramolecular Catalysis

The internal cavities of coordination cages like HMS1621P18 can serve as catalytic sites. By selectively binding reactants, these cages facilitate supramolecular catalysis. Researchers are exploring their potential in various chemical transformations .

Molecular Recognition

Due to their well-defined internal cavities, coordination cages can recognize specific guest molecules. HMS1621P18 may find applications in molecular recognition, such as selective binding of analytes or substrates for sensing purposes .

Stabilization of Reactive Species

The rigid metal–ligand bonds in coordination cages provide stability. HMS1621P18 derivatives could stabilize reactive species, enabling controlled reactions or protecting sensitive intermediates in synthetic chemistry .

properties

IUPAC Name |

(2Z)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-11-6-8-13(9-7-11)27(23,24)21-20-18-14(17(19)22)10-12-4-3-5-15(25-2)16(12)26-18/h3-10,21H,1-2H3,(H2,19,22)/b20-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOOCHAMJMKUPS-ZZEZOPTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)

![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)